[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol is an organic compound with a unique structure that includes a cyclopropyl ring, an ethenyl group, and a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of a hexyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring. Subsequent hydroboration-oxidation or other suitable reactions can introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a palladium catalyst.
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]ketone.
Reduction: Formation of [(1S,2S)-2-ethyl-2-hexylcyclopropyl]methanol.
Substitution: Formation of [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]chloride.
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The ethenyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]amine
- [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]acetate
- [(1S,2S)-2-ethenyl-2-hexylcyclopropyl]chloride
Uniqueness
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol is unique due to its combination of a cyclopropyl ring, an ethenyl group, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
678195-80-7 |
---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-12(4-2)9-11(12)10-13/h4,11,13H,2-3,5-10H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
FTOQSWJMOZPKFQ-NEPJUHHUSA-N |
Isomerische SMILES |
CCCCCC[C@]1(C[C@@H]1CO)C=C |
Kanonische SMILES |
CCCCCCC1(CC1CO)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.